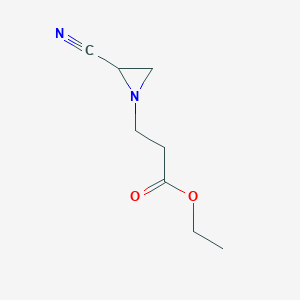![molecular formula C46H28Cl2N18Na6O20S6 B14456938 1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt CAS No. 70161-15-8](/img/structure/B14456938.png)
1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple sulfonic acid groups, azo linkages, and triazine rings, making it a versatile molecule in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives, sulfonation agents, and triazine compounds.
Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with diazonium salts derived from aromatic amines.
Triazine Introduction: The resulting azo compound is then reacted with chlorinated triazine derivatives to form the final product.
Purification: The compound is purified through recrystallization or chromatography to obtain the hexasodium salt form.
Analyse Chemischer Reaktionen
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions with agents like sodium borohydride can break the azo linkages, resulting in the formation of amines.
Substitution: The triazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the triazine rings and release the sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye and chromophore in various analytical techniques, including capillary electrophoresis and chromatography.
Biology: The compound is utilized in biological assays as a fluorescent marker and staining agent for cellular components.
Industry: The compound is employed in the production of specialty chemicals, dyes, and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to proteins and enzymes, altering their activity and function.
Fluorescence: Its fluorescent properties allow it to be used as a marker in imaging and diagnostic applications.
Chemical Reactivity: The presence of reactive groups such as sulfonic acids and triazines enables it to participate in chemical reactions, leading to the formation of new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt can be compared with other similar compounds:
1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate: This compound is similar in structure but lacks the azo and triazine groups, making it less versatile in applications.
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: This compound is used as a dye and fluorescent marker but has different reactivity and applications due to the absence of triazine rings.
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate: Similar to the first compound, it is used as an anionic chromophore but does not have the same range of applications due to the lack of azo linkages and triazine groups.
Eigenschaften
CAS-Nummer |
70161-15-8 |
|---|---|
Molekularformel |
C46H28Cl2N18Na6O20S6 |
Molekulargewicht |
1554.1 g/mol |
IUPAC-Name |
hexasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C46H34Cl2N18O20S6.6Na/c47-39-57-43(61-45(59-39)53-23-5-7-29(31(13-23)55-41(49)67)63-65-33-17-27-19(11-37(33)91(81,82)83)9-25(87(69,70)71)15-35(27)89(75,76)77)51-21-1-2-22(4-3-21)52-44-58-40(48)60-46(62-44)54-24-6-8-30(32(14-24)56-42(50)68)64-66-34-18-28-20(12-38(34)92(84,85)86)10-26(88(72,73)74)16-36(28)90(78,79)80;;;;;;/h1-18H,(H3,49,55,67)(H3,50,56,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,51,53,57,59,61)(H2,52,54,58,60,62);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
OSHPPLKDLUFFQM-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=C(C=C9C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


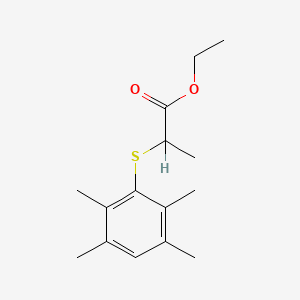
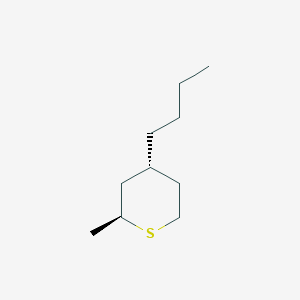
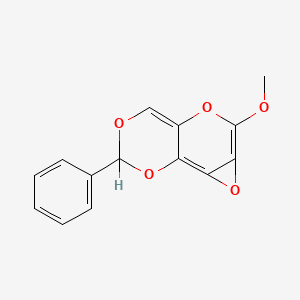

![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
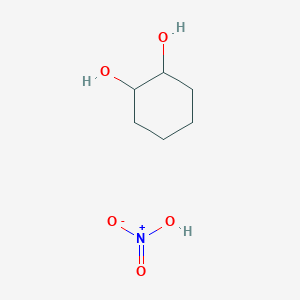

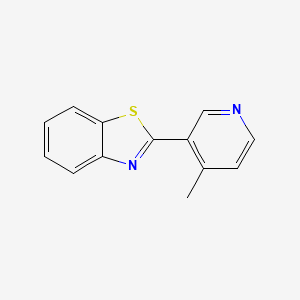
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
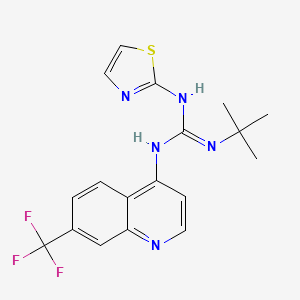

![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
